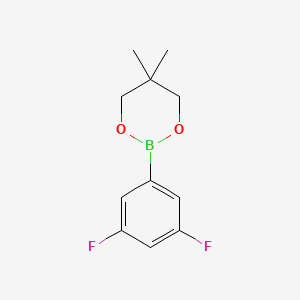

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

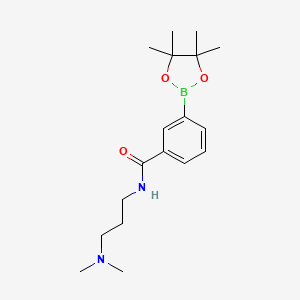

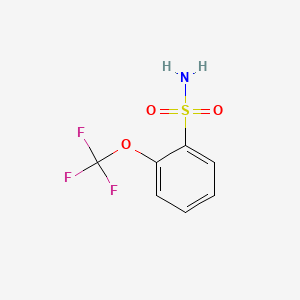

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (also known as 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane) is an organic compound that has recently gained attention in the scientific community due to its potential applications in research and laboratory experiments. This compound is composed of two fluorinated phenyl rings, a five-carbon backbone, and a boron atom. This unique structure confers a number of properties that make it an attractive option for a variety of applications. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

科学的研究の応用

Advanced Material Components

1,3,2-Dioxaborines, including derivatives like 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, have been studied for their potential as components in advanced materials. These compounds are known for their puckered structure and the ability to fluoresce efficiently, making them strong candidates for organic electron-acceptor compounds. Their electron affinities are comparable to those of quinones and strong organic acceptor compounds, indicating their suitability for use in electronic and optoelectronic applications (Fabian & Hartmann, 2004).

Conducting Polymer Precursors

The synthesis of π-conjugated polymers, which are crucial for electronic devices, involves precursor compounds like 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. These precursors facilitate the development of novel soluble red π-conjugated polymers, showcasing their importance in the production of materials with specific electronic properties (Sato et al., 2005).

Fluorophore Development

Dioxaborine derivatives are explored for their potential in creating long-wavelength fluorophores. These compounds, due to their structure, show intense absorption and fluorescence in the red and NIR region, which is significant for applications in bioimaging and sensors. The ability of these compounds to form D-π-A-π-D dyes makes them versatile for various optoelectronic applications (Polishchuk et al., 2018).

Luminophores Derived from Fluorinated Biphenyls

Fluorinated biphenyls synthesis involves compounds like 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane for the development of materials that exhibit strong luminescence. These materials' spectral properties are a focus of research due to their potential in creating efficient light-emitting devices (Olkhovik et al., 2008).

Optoelectronic Properties of Diarylethene Derivatives

The study of unsymmetrical diarylethene compounds, related to 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, highlights the significant effect of fluorine atoms on photochromism, fluorescence, and electrochemical properties. These findings are crucial for designing materials with tailored optoelectronic characteristics, indicating the versatile applications of such fluorinated compounds in technology (Liu et al., 2009).

特性

IUPAC Name |

2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF2O2/c1-11(2)6-15-12(16-7-11)8-3-9(13)5-10(14)4-8/h3-5H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHRAEPCGZMMTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378864 |

Source

|

| Record name | 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

CAS RN |

216393-57-6 |

Source

|

| Record name | 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)